molecular formula C15H16O2 B14133576 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl

3',5'-Dimethoxy-2-methyl-1,1'-biphenyl

Cat. No.: B14133576
M. Wt: 228.29 g/mol
InChI Key: YDOLJWUMJZZWEB-UHFFFAOYSA-N
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Description

3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl is an organic compound with the molecular formula C15H16O2 It is a derivative of biphenyl, characterized by the presence of two methoxy groups and a methyl group attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and 2-methylphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of 3,5-dimethoxybenzaldehyde with 2-methylphenylboronic acid in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.

    Purification: The crude product is purified by column chromatography to obtain pure 3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl.

Industrial Production Methods

Industrial production methods for 3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1,3-dimethoxy-5-(2-methylphenyl)benzene

InChI

InChI=1S/C15H16O2/c1-11-6-4-5-7-15(11)12-8-13(16-2)10-14(9-12)17-3/h4-10H,1-3H3

InChI Key

YDOLJWUMJZZWEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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